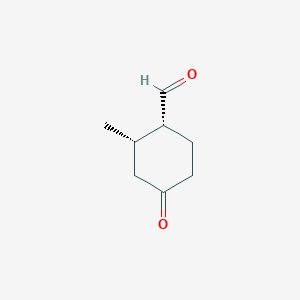
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde (MOC) is a cyclic aldehyde that has been widely used in scientific research due to its unique properties. This compound is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. MOC is also known for its biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes.
Wirkmechanismus
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit biological activity, which makes it an important tool for understanding the mechanisms of action of various biological processes. The mechanism of action of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells.
Biochemical and Physiological Effects:
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been shown to inhibit the growth of various cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has several advantages for use in lab experiments. It is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is also a potent inhibitor of various enzymes, which makes it an important tool for studying the mechanisms of action of various biological processes. However, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has some limitations. It is a toxic compound and requires proper handling and disposal. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a relatively expensive compound, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde in scientific research. One potential direction is the development of new synthetic methods for the production of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Another potential direction is the use of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde as a probe to study the mechanisms of action of various biological processes. Additionally, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Finally, the biological activity of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde could be further studied to identify new targets for drug development.
Synthesemethoden
The synthesis of (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One of the most common methods is the oxidation of 2-methylcyclohexanone using a suitable oxidizing agent, such as chromic acid or potassium permanganate. Another method involves the reaction of 2-methylcyclohexanone with a mixture of sodium hypochlorite and acetic acid. The resulting product is then treated with sodium bisulfite to yield (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has also been used as a reagent in the synthesis of various materials, such as polymers and resins. In addition, (1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been used as a probe to study the mechanisms of action of various biological processes.
Eigenschaften
CAS-Nummer |
122571-34-0 |
|---|---|
Produktname |
(1R,2S)-2-Methyl-4-oxocyclohexane-1-carbaldehyde |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
(1R,2S)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
VYDIEVNDQHMFLO-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
Kanonische SMILES |
CC1CC(=O)CCC1C=O |
Synonyme |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

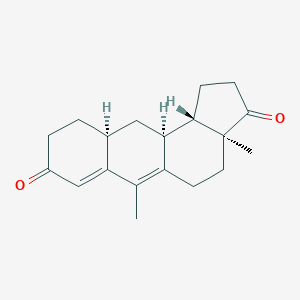



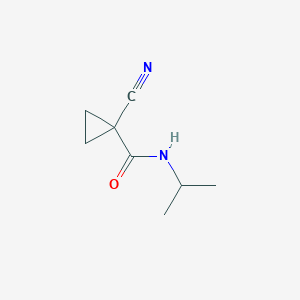

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
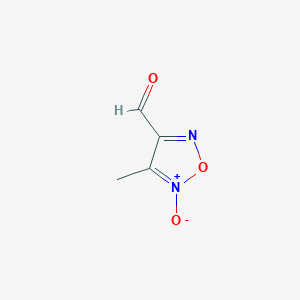
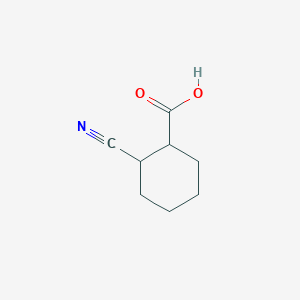
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)